methyl 4-(2-phenoxyethoxy)benzoate
Description
Methyl 4-(2-phenoxyethoxy)benzoate is an ester derivative featuring a phenoxyethoxy substituent at the para position of the benzoate ring. Esters with alkoxy or aryloxy substituents are widely studied for their tunable lipophilicity, solubility, and biological activity, making them relevant in pharmaceutical and materials science research .
Properties
IUPAC Name |
methyl 4-(2-phenoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-16(17)13-7-9-15(10-8-13)20-12-11-19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOIIOVUIGWUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-phenoxyethoxy)benzoate can be synthesized through the esterification of 4-(2-phenoxyethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-phenoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: 4-(2-phenoxyethoxy)benzoic acid.
Reduction: 4-(2-phenoxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(2-phenoxyethoxy)benzoate is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(2-phenoxyethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The ether linkage and aromatic ring system contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The phenoxyethoxy group distinguishes methyl 4-(2-phenoxyethoxy)benzoate from analogs with smaller or polar substituents. Key comparisons include:
Methyl 4-(2-Hydroxyethoxy)benzoate
- Substituent : 2-Hydroxyethoxy (polar, hydrophilic).
- Synthesis : Prepared via reaction of methyl 4-hydroxybenzoate with ethylene carbonate and NaI in dimethylformamide (DMF) at 140–160°C, yielding 95% product .
- Properties: The hydroxyl group enhances hydrophilicity but may reduce metabolic stability compared to the phenoxyethoxy group.
Methyl 4-((2-Formylphenoxy)methyl)benzoate (Intermediate B)
- Substituent: Formylphenoxymethyl (electron-withdrawing aldehyde).
- Synthesis : Reacted with aldehydes using K₂CO₃/KI in CH₃CN at 70°C for 5 hours .
- Properties: The aldehyde group introduces reactivity for further functionalization, unlike the inert phenoxyethoxy group.
Compounds C1–C7 (Methyl 4-(4-substituted-quinoline-piperazinyl)benzoates)
- Substituents: Halogens (Br, Cl, F), methoxy, and trifluoromethyl groups on the quinoline ring .
- Synthesis : Crystallized from ethyl acetate, yielding yellow/white solids.
- Properties : Electron-withdrawing groups (e.g., -CF₃) may enhance biological activity by influencing binding affinity or metabolic resistance.
Physicochemical Properties
- Solubility: Dihydrochloride salt formation (as in ’s phenylpiperazine derivatives) is a common strategy to enhance aqueous solubility for basic nitrogen-containing analogs, though protonation sites in this compound remain unconfirmed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
